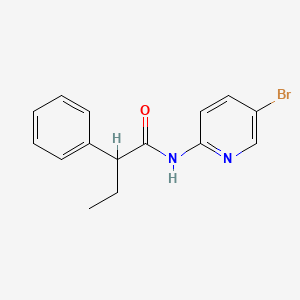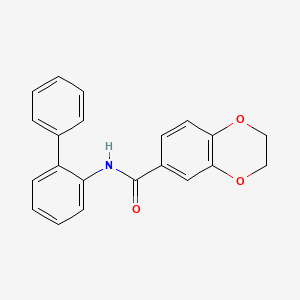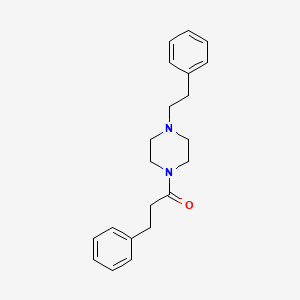
N-(5-bromo-2-pyridinyl)-2-phenylbutanamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-phenylbutanamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been found to exhibit various biochemical and physiological effects. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been shown to exhibit neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has several advantages for lab experiments. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide is readily available, and its synthesis method has been optimized to achieve high purity and yield. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide is also stable under various conditions, making it suitable for various applications. However, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has some limitations for lab experiments. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has a short half-life, which can make it challenging to study its long-term effects. Additionally, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has a narrow therapeutic window, which can make it challenging to determine the optimal dosage for various applications.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide. One potential direction is the development of novel derivatives of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide with improved pharmacological properties. Another potential direction is the study of the long-term effects of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide on various biological systems. Additionally, the study of the potential applications of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide in materials science and agriculture could lead to the development of novel materials and pesticides. Overall, the study of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has significant potential for various applications and warrants further investigation.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide, or N-(5-bromo-2-pyridinyl)-2-phenylbutanamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has several advantages for lab experiments, including its availability and stability, but also has some limitations, such as its short half-life. The study of N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has significant potential for various applications and warrants further investigation.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has also been studied for its potential applications in the agricultural industry as a pesticide and herbicide. In materials science, N-(5-bromo-2-pyridinyl)-2-phenylbutanamide has been used as a building block for the synthesis of various polymers.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-2-13(11-6-4-3-5-7-11)15(19)18-14-9-8-12(16)10-17-14/h3-10,13H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNSFSWGNQRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182410.png)
![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)

![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182445.png)
![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)
![3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4182463.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182477.png)

![1-[2-(3-chlorophenoxy)butanoyl]piperidine](/img/structure/B4182501.png)